molecular formula C31H27ClN2O4 B12138748 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12138748
M. Wt: 527.0 g/mol
InChI Key: VWOTWBCJSNYJMS-UHFFFAOYSA-N
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Description

5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that includes a pyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazine Core: This involves the reaction of appropriate phenolic compounds with formaldehyde and amines under acidic or basic conditions.

    Introduction of the Pyrazole Ring: This step involves the cyclization of hydrazine derivatives with diketones or ketoesters.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the chlorobenzyl group, converting it to a benzyl alcohol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule, including its interactions with various enzymes and receptors.

Medicine

The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-

Uniqueness

The uniqueness of 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific structural features, including the combination of the pyrazolo[1,5-c][1,3]benzoxazine core with the chlorobenzyl and methoxy substituents. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C31H27ClN2O4

Molecular Weight

527.0 g/mol

IUPAC Name

5-[4-[(4-chlorophenyl)methoxy]phenyl]-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C31H27ClN2O4/c1-35-24-14-8-21(9-15-24)27-18-28-26-4-3-5-29(36-2)30(26)38-31(34(28)33-27)22-10-16-25(17-11-22)37-19-20-6-12-23(32)13-7-20/h3-17,28,31H,18-19H2,1-2H3

InChI Key

VWOTWBCJSNYJMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)OCC6=CC=C(C=C6)Cl

Origin of Product

United States

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